Sulfamethazine

Beschreibung

Historical Context and Evolution of Sulfamethazine Research

The story of this compound is intrinsically linked to the dawn of the antibiotic era. The journey began with the discovery of Prontosil, the first commercially available antibacterial sulfonamide, by Gerhard Domagk in the 1930s. tandfonline.comnih.gov This groundbreaking discovery paved the way for the development of a wide range of sulfa drugs. The synthesis of this compound, also known as sulfadimidine, was first reported by W. T. Caldwell and his colleagues in 1941. nih.gov

Early research in the 1940s and 1950s primarily focused on the synthesis, antibacterial spectrum, and clinical efficacy of this compound and other sulfonamides. These efforts established their role in treating bacterial infections in both humans and animals. plos.org A significant area of investigation during this period was the compound's pharmacokinetic and pharmacodynamic properties, which were crucial for its application in veterinary medicine, particularly in livestock.

The mid-20th century saw the development of analytical techniques for detecting and quantifying this compound and its metabolites in biological matrices. Early methods were often colorimetric, which later evolved to more sensitive and specific techniques like gas-liquid chromatography (GLC) in the 1980s. The continuous need for more accurate and lower detection limits spurred the development of high-performance liquid chromatography (HPLC) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are now the standard for residue analysis.

The latter half of the 20th century marked a shift in the focus of this compound research. With its widespread use in animal agriculture, concerns about drug residues in food products of animal origin and the potential for antimicrobial resistance began to emerge. This led to a surge in research aimed at understanding the metabolism of this compound in different animal species and developing robust methods for monitoring its residues in meat, milk, and eggs.

The following table provides a timeline of key milestones in the evolution of this compound research:

| Decade | Key Research Focus | Notable Developments |

| 1940s | Synthesis and initial antibacterial screening | First synthesis of this compound reported in 1941. nih.gov |

| 1950s-1960s | Clinical applications and pharmacokinetic studies | Widespread use in veterinary medicine for treating infections. |

| 1970s-1980s | Development of analytical methods for residue detection | Introduction of gas-liquid chromatography for residue analysis. |

| 1990s-2000s | Antimicrobial resistance and environmental presence | Growing concerns about the impact of agricultural use on resistance. |

| 2010s-Present | Environmental fate, remediation, and novel applications | Focus on biodegradation, photolysis, and development of new derivatives. nih.govwikipedia.org |

Current Research Landscape and Emerging Trends in this compound Studies

The 21st century has witnessed a diversification of this compound research, moving beyond its traditional antimicrobial role. The current research landscape is characterized by a multidisciplinary approach, encompassing environmental science, toxicology, and medicinal chemistry.

Environmental Fate and Remediation: A significant portion of current research is dedicated to understanding the environmental fate of this compound. As a widely used veterinary antibiotic, it is frequently detected in soil, surface water, and groundwater. nih.gov Studies are actively investigating its persistence, transformation products, and ecological effects. Research has shown that this compound is not readily biodegradable. nih.gov Consequently, advanced oxidation processes, photocatalysis, and bioremediation strategies are being explored for its removal from contaminated environments. researchgate.net For instance, photolysis has been identified as a significant process for the degradation of this compound in aqueous environments. nih.gov

Antimicrobial Resistance: The contribution of this compound to the development and spread of antimicrobial resistance remains a critical area of investigation. Researchers are studying the genetic basis of resistance, including the prevalence of sul genes in various environmental compartments. Studies have shown a positive correlation between the concentration of this compound in the environment and the abundance of this compound-resistant bacteria. nih.gov This research is crucial for assessing the risks associated with the agricultural use of this antibiotic.

Development of Novel Derivatives: An emerging trend in this compound research is the synthesis and evaluation of novel derivatives with unique biological activities. Scientists are modifying the core structure of this compound to create new compounds with potential applications beyond its antibacterial properties. For example, recent studies have reported the design and synthesis of this compound derivatives as potent neuraminidase inhibitors for anti-influenza therapy and as immunomodulating agents for inflammatory diseases. wikipedia.orgmdpi.com

The table below highlights some recent research findings in these emerging areas:

| Research Area | Key Findings |

| Environmental Fate | This compound is resistant to biodegradation but is susceptible to photolysis in water. nih.gov |

| Antimicrobial Resistance | Environmental concentrations of this compound can induce resistance in bacterial communities. nih.gov |

| Novel Derivatives | New this compound derivatives show promise as neuraminidase inhibitors and immunomodulators. wikipedia.orgmdpi.com |

Significance of this compound in Contemporary Antimicrobial and Environmental Science

This compound continues to be a compound of significant interest in both antimicrobial and environmental science, albeit for different reasons.

In antimicrobial science , while its use in human medicine has declined due to the availability of newer antibiotics and concerns about resistance, this compound remains an important therapeutic agent in veterinary medicine. plos.org It is widely used for the treatment and control of bacterial diseases in livestock, contributing to animal health and food production. Furthermore, this compound serves as a model compound for studying the mechanisms of action of sulfonamides and the development of bacterial resistance to this class of antibiotics.

In environmental science , this compound is recognized as a contaminant of emerging concern. Its widespread presence in the environment due to its extensive use in agriculture poses potential risks to ecosystems and human health. The study of its environmental transport, fate, and toxicology provides valuable insights into the broader issue of pharmaceutical pollution. Research on this compound is helping to develop a better understanding of how antibiotics disseminate in the environment and contribute to the selection of resistant bacteria outside of clinical settings. This knowledge is essential for developing strategies to mitigate the environmental impact of veterinary pharmaceuticals.

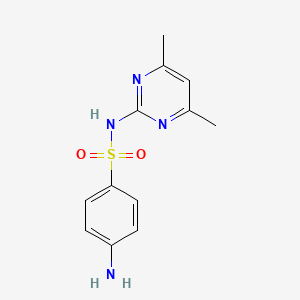

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWVTGNCAZCNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021290 | |

| Record name | Sulfamethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfamethazine appears as odorless sticky, white or creamy-white crystalline powder. Slightly bitter taste. An antibacterial., Solid | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, 1.50X10+3 mg/L at 29 °C and 1.92X10+3 mg/L at 37 °C; solubility increases with increasing pH, Soluble in acetone; slightly soluble in alcohol; very slightly soluble in ether, Soluble in acid, alkali; slightly soluble in dimethylsulfoxide, Soluble in acetone, ether; slightly soluble in alcohol, 2.30e-01 g/L | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.4655 g/cu cm | |

| Record name | SULFAMETHAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from dioxane-water, Creamy-white powder or crystals from dioxan, White or yellowish-white powder | |

CAS No. |

57-68-1 | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethazine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamethazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfamethazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U51W007F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFAMETHAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

387 to 392 °F (NTP, 1992), 176 °C (also reported as mp 178-179 °C; mp 198-199 °C; mp 205-207 °C), 198.5 °C | |

| Record name | SULFAMETHAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01582 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Action and Resistance

Enzymatic Inhibition of Folic Acid Synthesis by Sulfamethazine

This compound exerts its antimicrobial effect by interfering with the bacterial folic acid synthesis pathway, a crucial process for bacterial growth and survival that is absent in human cells. patsnap.compatsnap.comdrugbank.comresearchgate.net

Interaction with Dihydropteroate (B1496061) Synthase (DHPS)

This compound functions as a structural analog of para-aminobenzoic acid (PABA), a vital precursor in the bacterial folic acid synthesis pathway. patsnap.comdrugbank.comresearchgate.netfishersci.cancats.ioresearchgate.netdrugbank.compharmacompass.commsdvetmanual.com By mimicking PABA, this compound competitively binds to the active site of the enzyme dihydropteroate synthase (DHPS), also referred to as dihydrofolate synthetase. patsnap.compatsnap.comdrugbank.comfishersci.cancats.ioresearchgate.netdrugbank.compharmacompass.commsdvetmanual.com This competitive inhibition prevents DHPS from incorporating PABA into dihydropteroate, which is an intermediate step in the synthesis of dihydrofolic acid. patsnap.compatsnap.comdrugbank.comfishersci.cancats.ioresearchgate.netdrugbank.compharmacompass.com

Impact on Purine and Thymidine Synthesis

The blockade of dihydropteroate formation by this compound has cascading effects on downstream metabolic processes. Dihydropteroate is subsequently converted into dihydrofolate and then tetrahydrofolate, both of which are essential cofactors. patsnap.com Tetrahydrofolate is indispensable for the synthesis of purines and thymidine, which are the fundamental building blocks of DNA and RNA. patsnap.compatsnap.comdrugbank.comdrugbank.commims.com Without these critical components, bacterial cells are unable to replicate their genetic material or synthesize necessary proteins, leading to an inhibition of cell growth and division. patsnap.compatsnap.com

Bacteriostatic Effects on Microbial Growth

The mechanism of action of this compound results in a bacteriostatic effect, meaning it does not directly kill bacteria but rather inhibits their proliferation. patsnap.compatsnap.comdrugbank.comresearchgate.netdrugbank.compharmacompass.commsdvetmanual.compatsnap.com By preventing bacterial multiplication, this compound allows the host's immune system to more effectively combat and clear the infection. patsnap.compatsnap.commsdvetmanual.com The efficacy of this compound depends on achieving sufficient concentrations at the infection site to maintain this inhibitory effect. patsnap.com

Mechanisms of this compound Resistance in Bacterial Populations

The widespread use of sulfonamides, including this compound, has led to the emergence of bacterial resistance, which significantly limits their clinical utility. rupahealth.comijpediatrics.com Bacterial resistance to this compound primarily occurs through two main mechanisms. patsnap.comrupahealth.combiorxiv.orgnih.govbiorxiv.org

Increased Production of p-Aminobenzoic Acid (PABA)

One common mechanism of resistance involves the increased production of p-aminobenzoic acid (PABA) by bacterial cells. patsnap.commsdvetmanual.compatsnap.comrupahealth.comijpediatrics.com Since this compound acts as a competitive inhibitor of DHPS by mimicking PABA, an elevated concentration of the natural substrate (PABA) can outcompete the sulfonamide for the enzyme's active site. patsnap.commsdvetmanual.compatsnap.comrupahealth.comijpediatrics.com This overproduction effectively reduces the inhibitory impact of this compound, allowing the bacteria to resume folic acid synthesis and growth. patsnap.commsdvetmanual.com

Mutations in Dihydropteroate Synthase (DHPS)

Another significant mechanism of resistance involves mutations in the bacterial folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme. patsnap.comrupahealth.combiorxiv.orgnih.govbiorxiv.org These mutations lead to amino acid substitutions within the DHPS enzyme, particularly in regions that line the PABA/sulfonamide binding site, such as loops 1 and 2. rupahealth.combiorxiv.orgnih.govbiorxiv.org Such alterations reduce the enzyme's affinity for sulfonamides while largely maintaining its ability to bind and process its natural substrate, PABA. patsnap.comrupahealth.combiorxiv.orgnih.govbiorxiv.org The altered DHPS enzymes exhibit an increased Michaelis constant (KM) for sulfonamides, thereby conferring resistance. rupahealth.combiorxiv.orgnih.gov Additionally, bacteria can acquire mobile genetic elements carrying sul genes (e.g., sul1, sul2, sul3, sul4), which encode for modified DHPS enzymes (Sul enzymes) that are inherently insensitive to sulfonamides. rupahealth.combiorxiv.orgnih.govbiorxiv.org These Sul enzymes feature structural modifications, particularly a critical Phe-Gly sequence in their active site, which enables them to discriminate against sulfonamides while retaining PABA binding, thereby mediating broad resistance. rupahealth.comnih.gov

Compound Names and PubChem CIDs

Plasmid-Mediated Resistance Genes (e.g., sul-genes)

A predominant mechanism of sulfonamide resistance is the acquisition of sul genes, which encode alternative, sulfa-insensitive versions of the dihydropteroate synthase (DHPS) enzyme. wikipedia.orgfishersci.ca These sul genes are frequently located on mobile genetic elements, particularly plasmids, facilitating their rapid dissemination among bacterial populations. wikipedia.orgnih.gov

Four main types of sul genes, namely sul1, sul2, sul3, and sul4, have been identified on plasmids. nih.gov The sul1 and sul2 genes were first discovered in 1985. nih.gov sul1 is commonly found as part of larger multiple resistance gene clusters and is often associated with class 1 integrons, which are mobile genetic elements capable of capturing and expressing various antibiotic resistance gene cassettes. wikipedia.orgfishersci.ca This co-localization on conjugative plasmids significantly contributes to its widespread presence. wikipedia.orgfishersci.cafishersci.ca Similarly, sul2 genes are frequently located on large multi-resistance plasmids possessing a broad host range, making them prevalent in clinical settings. nih.gov The sul3 gene has also been detected on conjugative plasmids in Escherichia coli, though it has been less extensively studied compared to sul1 and sul2. fishersci.ca More recently, sul4 was identified in Swiss swine environments and in type I integron transmission genes within Indus River sediments, although it has not yet been reported in clinical isolates. nih.gov

Horizontal Gene Transfer (HGT) of Antibiotic Resistance Genes (ARGs)

Horizontal gene transfer (HGT) represents a crucial pathway for the spread of antibiotic resistance genes (ARGs) among bacteria. fishersci.bemims.comuni.lu The widespread use of this compound, leading to its high residual levels in various environments, has been shown to increase the frequency of HGT, thereby accelerating the dissemination of ARGs. fishersci.bemims.com

The concentration of this compound in the environment can significantly influence the frequency of HGT. Studies have demonstrated that this compound, even at sub-inhibitory concentrations, can promote the horizontal transfer of ARGs. fishersci.bemims.com For instance, in experiments involving Escherichia coli, this compound at concentrations of 10 mg/L and 200 mg/L promoted the HGT of ARGs mediated by plasmid RP4. fishersci.bemims.com Conversely, higher concentrations, such as 100 mg/L and 500 mg/L, were observed to decrease the transfer frequency. fishersci.bemims.com Specifically, at a concentration of 200 mg/L, the transfer frequency reached 3.04 × 10^-5, which represented a 1.34-fold increase compared to the control group. fishersci.bemims.com Another study indicated that this compound, when present at 1/10 of its breakpoint concentration (approximately 51.2 µg/ml), led to a 7.1-fold increase in the abundance of this compound-resistant coliforms.

Table 1: Effect of this compound Concentration on Horizontal Gene Transfer Frequency of Plasmid RP4 in Escherichia coli

| This compound Concentration (mg/L) | Transfer Frequency (× 10^-5) | Fold Change vs. Control |

| Control | 2.27 | 1.00 |

| 10 | Promoted | >1.00 |

| 100 | Decreased | <1.00 |

| 200 | 3.04 | 1.34 |

| 500 | Decreased | <1.00 |

Note: The control transfer frequency was calculated based on the 1.34-fold increase at 200 mg/L. "Promoted" and "Decreased" indicate qualitative observations from the source where specific numeric values for fold change were not provided for those concentrations. fishersci.bemims.com

This compound's ability to enhance conjugation transfer is partly attributed to its influence on the expression of specific conjugation-related genes. Research has shown that this compound can upregulate the mRNA expression of conjugation genes such as trbBP and trfAP. fishersci.bemims.com These genes play a critical role in the formation of mating pair formation (Mpf) and DNA transfer and replication (Dtr) systems, which are essential for establishing conjugative bridges and facilitating the transfer of single-stranded DNA between bacterial cells. The increased expression of trfAp and trbBp directly contributes to a more efficient conjugative transfer of ARGs.

Beyond direct effects on conjugation genes, this compound also influences bacterial physiology in ways that promote HGT. It has been observed to enhance the mRNA expression of oxidative stress genes, indicating a cellular response to stress induced by the antibiotic. fishersci.bemims.com Furthermore, this compound can upregulate the expression of outer membrane protein genes, such as ompC and ompA. fishersci.bemims.com This modulation leads to the promotion of cell pore formation and an increase in cell membrane permeability, which are critical factors in facilitating the conjugation transfer of plasmids like RP4. fishersci.bemims.com An increase in cell membrane permeability is generally recognized as a factor that contributes to the conjugative transfer of ARGs.

Cross-Resistance and Co-resistance Mechanisms

Antibiotic resistance mechanisms are often interconnected, leading to phenomena such as cross-resistance and co-resistance.

Co-resistance occurs when multiple resistance genes are physically linked on the same mobile genetic element, such as a plasmid or transposon. This means that selection pressure from one antimicrobial agent can inadvertently select for resistance to other antimicrobials, even if those other agents are not present. For instance, sul genes, which confer resistance to this compound, are frequently found on plasmids that also carry genes conferring resistance to other classes of antibiotics. wikipedia.orgnih.govfishersci.ca This co-localization can also extend to genes conferring resistance to heavy metals, meaning that exposure to metals can co-select for antibiotic resistance genes.

Cross-resistance , on the other hand, refers to a single biochemical system or resistance mechanism that confers resistance to multiple compounds. This can apply to structurally related agents, such such as different members within the sulfonamide class, or even to compounds with different chemical structures but shared cellular targets or efflux pathways. A notable example of cross-resistance involves multi-drug efflux pumps, which are bacterial systems capable of actively expelling various toxic compounds, including both antibiotics and heavy metals, from the cell. The upregulation or presence of such efflux pumps can thus confer resistance to this compound and other antimicrobials simultaneously. Additionally, some resistance mechanisms are shared between biocides and antibiotics, leading to co-selection of ARGs.

Pharmacokinetic and Pharmacodynamic Research of Sulfamethazine

Absorption and Distribution Studies

The journey of sulfamethazine within the body begins with its absorption and subsequent distribution to various tissues and fluids.

Gastrointestinal Absorption Characteristics

This compound is generally well-absorbed from the gastrointestinal tract following oral administration. patsnap.compatsnap.comdrugbank.comnih.gov In animal models, peak plasma concentrations are typically achieved within 2 to 4 hours post-administration. patsnap.com Studies in Shiba goats, after intraruminal administration, indicated slow absorption for this compound, with a mean absorption time (MAT) of 7.52 ± 0.850 hours and a half-life of absorption (t1/2ka) of 5.17 ± 0.663 hours. researchgate.net The rate of absorption of sulfonamides from the forestomach of ruminants is primarily influenced by their lipid solubility. researchgate.net In humans, non-linear kinetics have been observed at higher oral doses, with a dose-dependent decrease in absorption rate in some subjects. iarc.fr

Tissue Penetration and Distribution Patterns in Animal Models

This compound is distributed throughout the body, including penetration into the central nervous system. patsnap.com In pigs, this compound concentrations have been measured in plasma and various tissues such as fat, liver, kidney, spleen, lungs, and skeletal muscle. nih.govresearchgate.net The plasma concentration-time curve in pigs is best described by a two-compartment model, with a distribution half-life of 0.46 hours. nih.govresearchgate.net In lactating buffaloes, this compound reached peak concentrations in plasma, milk, and uterine fluid at different time points, demonstrating its penetration into various body fluids and tissues. nih.gov A high volume of distribution (Vdarea) of 1.23 ± 0.07 L/Kg in buffaloes further supports its extensive tissue penetration. nih.gov In marine fish, specifically rockfish (Sebastes schlegelii), the enrichment trend of this compound was observed to be highest in the gill, followed by muscle, and then liver. dlou.edu.cn Generally, in animals, this compound concentrations in muscle and bone are approximately 50% of those in plasma, while in cerebrospinal fluid (CSF), concentrations can range from 20% to 80% of blood concentrations, depending on the specific sulfonamide. msdvetmanual.com Adipose tissue typically shows low concentrations. msdvetmanual.com Following parenteral administration, this compound concentrations in jejunal and colonic contents can be similar to those in blood, and passive diffusion into milk also occurs. msdvetmanual.com

Factors Influencing Bioavailability (e.g., oral vs. intravenous administration)

The bioavailability of this compound varies depending on the animal model and route of administration. In pigs, the absolute bioavailability after oral administration has been reported as 85.8 ± 5.3%. nih.govresearchgate.net In sheep, the mean bioavailability of an oral this compound solution was 58.3%. capes.gov.br Conversely, in camels, the mean bioavailability of this compound following oral administration was approximately 100%. nih.gov Intravenous administration typically results in 100% bioavailability, as the active substance is directly introduced into the systemic circulation. eupati.eu Key factors influencing this compound disposition include hepatic clearance, renal clearance, and protein binding. iarc.fravma.org

Table 1: this compound Oral Bioavailability in Different Animal Models

| Animal Model | Bioavailability (%) | Reference |

| Pigs | 85.8 ± 5.3 | nih.govresearchgate.net |

| Sheep | 58.3 | capes.gov.br |

| Camels | ~100 | nih.gov |

| Goats | 44.9 ± 16.4 | researchgate.net |

Metabolism and Biotransformation Pathways

The metabolic fate of this compound involves several biotransformation pathways, with acetylation being particularly prominent.

N4-Acetylation as a Major Metabolic Pathway

This compound undergoes significant metabolism primarily in the liver, with acetylation being the predominant biotransformation pathway. patsnap.comavma.org N4-acetylation is recognized as the major metabolic pathway for this compound in both humans and various animal species. iarc.frdlou.edu.cnavma.orgnih.govsemanticscholar.org In humans, while hydroxylation pathways account for a smaller fraction (10-20%) of the dose, acetylation remains the primary route of metabolism. nih.gov Human acetylation of this compound exhibits a trimodal pattern, indicative of polymorphic acetylation. iarc.fr For instance, fast acetylators display a biphasic plasma concentration-time curve with half-lives of 1.7 and 5.4 hours, whereas slow acetylators show a monophasic curve with a half-life of 7.6 hours. iarc.frnih.gov In pigs, the main metabolic pathway involves direct acetylation of this compound to its N4-acetyl metabolite. avma.org Acetylation activity has also been observed to be higher in female Wistar rats compared to male rats. iarc.fr

Table 2: this compound Plasma Half-lives in Humans (Acetylator Phenotypes)

| Acetylator Phenotype | Half-life (h) | Reference |

| Fast Acetylators | 1.7 and 5.4 | iarc.frnih.gov |

| Slow Acetylators | 7.6 | iarc.frnih.gov |

Identification of Acetylated Metabolites (e.g., N4-Acetylthis compound)

The principal acetylated metabolite of this compound identified across various studies is N4-Acetylthis compound, also referred to as N4-acetylsulfadimidine or Ac-SMZ. dlou.edu.cnavma.orgnih.govsemanticscholar.orgebi.ac.uknih.govlookchem.commzcloud.orgscbt.comcaymanchem.comnih.gov N4-Acetylthis compound is characterized as a sulfonamide, specifically a benzenesulfonamide, with an acetylamino group at position 4 and a 4,6-dimethyl-pyrimidin-2-yl group at the nitrogen atom. ebi.ac.uknih.govlookchem.com This metabolite is generally considered less pharmacologically active than the parent compound, although it may retain some antibacterial properties. patsnap.comcaymanchem.com In marine fish (Sebastes schlegelii), N4-acetylated this compound was identified as a key metabolite. dlou.edu.cn Similarly, N4-acetyl-sulfamethoxazole (S1), a related acetylated metabolite, has been identified as a main metabolite in rats, pigs, and chickens. semanticscholar.org Research indicates that N4-Acetylthis compound binds to albumin with a higher affinity than this compound itself, a factor that could theoretically influence the in vivo protein binding of the parent drug. nih.gov

Influence of Polymorphic Acetylation Rates

The metabolism of this compound is significantly influenced by polymorphic acetylation rates, primarily mediated by the enzyme N-acetyltransferase 2 (NAT2). NAT2 exhibits genetic polymorphism in humans, leading to distinct phenotypes: rapid, intermediate, and slow acetylators tandfonline.comtandfonline.comnih.govingentaconnect.com.

Research indicates a clear acetylator genotype-dependent N-acetylation of this compound. Studies conducted in cultures of cryopreserved human hepatocytes and in human plasma have demonstrated that this compound N-acetyltransferase activities and N-acetylation vary according to an individual's NAT2 genotype tandfonline.comtandfonline.com. This polymorphism directly impacts key pharmacokinetic parameters, including plasma half-life, bioavailability (measured as area under the curve, AUC), and clearance tandfonline.com. Specifically, slow acetylators of certain sulfonamides tend to exhibit higher plasma concentrations and prolonged elimination half-lives compared to rapid acetylators nih.gov. This compound is recognized as a NAT2-specific substrate ingentaconnect.com.

Metabolomic Profiling in Exposed Organisms

Metabolomic profiling serves as a sensitive and powerful technique to characterize alterations in the metabolome of organisms in response to various environmental stressors, including exposure to pharmaceuticals like this compound researchgate.netacs.orguzh.ch. This approach allows for the identification of perturbed metabolites and metabolic pathways, even at concentrations where overt morphological changes may not be apparent acs.orguzh.ch.

Studies have utilized comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC × GC-TOF/MS) based metabolomics to assess the hepatotoxicities and metabolic impacts of this compound in aquatic organisms such as marine medaka (Oryzias melastigma) researchgate.netnih.gov. Such investigations have revealed significant disruptions in the metabolic profiles of exposed organisms researchgate.net.

Alterations in Amino Acid Metabolism

Metabolomic investigations have highlighted substantial alterations in amino acid metabolism following exposure to this compound. In marine medaka (Oryzias melastigma), increased levels of several amino acids have been observed across different exposure concentrations of this compound. These include alanine, asparagine, ornithine, proline, threonine, glutamic acid, lysine, tyrosine, and phenylalanine researchgate.netnih.gov.

Pathway analysis of these metabolomic changes suggests that amino acids play critical biological roles during this compound exposure. The observed up-regulation of high energy-related amino acids indicates a demand for energy alteration, while other changes point towards immune function disorder, oxidative stress, and corresponding defense mechanisms within the exposed organisms researchgate.netnih.gov.

Impact on Sugar and Fatty Acid Metabolism

Beyond amino acid metabolism, this compound exposure has also been shown to influence sugar (carbohydrate) and fatty acid metabolism. In marine medaka, a down-regulation of both sugar and fatty acid metabolism was observed with increasing concentrations of this compound researchgate.netnih.gov. This metabolic shift suggests that the exposed organisms require additional energy for cellular defense and detoxification processes to counteract the stress induced by this compound researchgate.netnih.gov.

Furthermore, research on the impact of this compound on anaerobic fermentation in waste activated sludge has shown that this compound can positively affect the production of short-chain fatty acids (SCFAs), leading to a significant increase in their yield nih.gov. In silico studies have also indicated that this compound, along with sulfisoxazole, can interact with glycolytic enzymes, suggesting potential direct or indirect effects on glucose metabolism researchgate.net. The interplay between glucose and fatty acid oxidation is a fundamental aspect of cellular energy regulation, as described by the Randle cycle wikipedia.org.

Elimination Kinetics and Half-Life Determination

The elimination kinetics of this compound vary considerably across different species, reflecting diverse metabolic and excretory pathways. This compound is known to be extensively metabolized in the body avma.org.

In pigs, the plasma concentration-time curve of this compound is best described by a two-compartment open model following intravenous administration nih.gov. The elimination half-life in pigs has been reported as approximately 16.9 hours for plasma after intravenous (IV) administration nih.gov and 9.8 hours in the elimination phase medchemexpress.com.

In horses, the elimination half-life of this compound can be influenced by its metabolism and renal clearance. Methyl substitution in the pyrimidine (B1678525) side chain of this compound has been observed to increase hydroxylation of the parent drug, which paradoxically can prolong its persistence in the body avma.org. The main metabolite found in plasma and urine for this compound, as well as other sulfonamides, is the 5-hydroxypyrimidine (B18772) derivative, which undergoes extensive glucuronidation avma.org. High concentrations of N4-acetyl and hydroxy metabolites in plasma and urine can diminish the antibacterial activity of the parent drug avma.org.

Comparative studies across various species reveal the variability in this compound's elimination half-life:

Table 1: this compound Elimination Half-Life Across Species

| Species | Half-Life (t½) (hours) | Administration Route | Reference |

| Pigs | 16.9 (plasma) | IV | nih.gov |

| Pigs | 9.8 (elimination phase) | IV | medchemexpress.com |

| Turkeys (non-starved male) | 7.62 ± 0.51 | Intramuscular | scialert.net |

| Turkeys (starved male) | 12.76 ± 1.52 | Intramuscular | scialert.net |

| Turkeys (non-starved female) | 9.99 ± 1.31 | Intramuscular | scialert.net |

| Turkeys (starved female) | 14.39 ± 1.52 | Intramuscular | scialert.net |

| Cow | 8 | - | scialert.net |

| Buffalo | 6.17 ± 0.58 (t½λ) | IV | researchgate.net |

| Dog | 16.80 ± 3.9, 16.00 ± 0.00 | - | scialert.net |

| Goat | 2.9 ± 0.7, 4.75 ± 0.00, 4.00 ± 0.00 | - | scialert.net |

| Rabbit | 3.00 ± 0.00 | - | scialert.net |

| Chickens | 3.00 ± 0.00 | - | scialert.net |

Note: Some half-life values are reported as t½λ, referring to the terminal elimination half-life.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration and Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) integration and modeling involve combining pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) to predict the time course of drug effect intensity in response to a given drug regimen evotec.com. This integrated approach is a valuable tool for selecting rational dosage regimens in various applications researchgate.net.

Physiologically based pharmacokinetic (PBPK) models have been developed and utilized to predict this compound residue withdrawal times in edible tissues of swine. These models incorporate probabilistic modeling techniques and employ mass balance equations to link various tissue compartments via a central plasma compartment, allowing for comprehensive predictions of drug disposition within the organism nih.gov. The PK/PD relationship for antimicrobial drugs, including sulfonamides, is specific to both the drug and the target microorganism researchgate.net.

Time-Dependent Drug Action of Sulfonamides

Sulfonamides, such as this compound, are generally characterized as time-dependent antimicrobial drugs researchgate.netni.ac.rs. This classification implies that the duration for which the drug concentration remains above the minimum inhibitory concentration (MIC) is a critical determinant of its efficacy. For most time-dependent agents, maintaining concentrations exceeding the MIC for a significant percentage of the inter-dosing interval (e.g., between 40% and 100%) is considered appropriate for achieving optimal therapeutic outcomes researchgate.net. This concept is often referred to as T>MIC researchgate.net.

The mechanism of action of this compound is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing bacteria. It achieves this by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthetase, thereby blocking the synthesis of dihydrofolic acid. Dihydrofolic acid is a crucial precursor for tetrahydrofolic acid, which is essential for the synthesis of bacterial nucleotides and DNA. By interfering with this pathway, this compound prevents bacterial multiplication ni.ac.rsdrugbank.com.

Time Above Minimum Inhibitory Concentration (T>MIC) as a Determinant of Efficacy

The Time Above Minimum Inhibitory Concentration (T>MIC) is a crucial pharmacokinetic/pharmacodynamic (PK/PD) index employed to assess the efficacy of antimicrobial agents. It represents the percentage of a dosing interval during which the free, unbound drug concentration in plasma remains above the minimum inhibitory concentration (MIC) of the infecting pathogen rxkinetics.comasm.org. For time-dependent antimicrobials, T>MIC is considered the primary PK/PD parameter that correlates with bactericidal activity rxkinetics.comsmw.ch.

Research into the efficacy of this compound, a sulfonamide antibiotic, has explored its PK/PD relationships. While specific T>MIC targets for this compound alone are not as universally defined as for some other antibiotic classes like beta-lactams (where maximal killing is often seen when T>MIC is at least 70% of the dosing interval), studies provide insights into its activity rxkinetics.comsmw.ch. For instance, a study investigating trimethoprim/sulfamethoxazole (B1682508) (TMP/SMX) against Staphylococcus aureus in a neutropenic murine thigh infection model indicated that the free area under the curve to MIC ratio (free AUC/MIC) and free %T>MIC were better correlated with in vivo antimicrobial activity than the peak concentration to MIC ratio (Cmax/MIC) nih.gov. Notably, in this study, TMP/SMX did not exhibit antimicrobial activity when the free %T>MIC was below 100% nih.gov.

Furthermore, inter-species differences in PK/PD integration for this compound have been observed. A study involving buffalo and bovine calves highlighted significant differences for microorganisms with an MIC value less than 32 µg/ml, particularly concerning T>MIC and weighted AUC researchgate.net. This research suggested that a twofold increase in this compound dosage might be necessary for cattle older than seven weeks to achieve desired PK/PD ratios, including T>MIC, indicating its relevance in optimizing treatment regimens researchgate.net.

Minimum Inhibitory Concentration (MIC) values are fundamental to T>MIC calculations. This compound has demonstrated activity against various bacterial pathogens. For example, its MIC against Actinobacillus pleuropneumoniae has been reported as 32 µg/ml caymanchem.com. Against Escherichia coli, a MIC value of 16 µg/ml has been determined ekb.eg. These MIC values, when integrated with pharmacokinetic data, inform the duration for which this compound concentrations must be maintained above the inhibitory threshold for effective bacterial suppression.

Table 1: Reported Minimum Inhibitory Concentration (MIC) Values for this compound

| Pathogen | MIC (µg/ml) | Source |

| Actinobacillus pleuropneumoniae | 32 | caymanchem.com |

| Escherichia coli | 16 | ekb.eg |

Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound Disposition

Physiologically Based Pharmacokinetic (PBPK) models represent a mechanistic approach to predicting drug disposition, based on mass balance principles ncsu.edu. Unlike classical compartmental models, PBPK models are predictive and offer flexibility across various doses, routes of administration, and species ncsu.edunih.gov. These models are constructed from interconnected tissue blocks, linked via a central plasma compartment, and integrate physiological parameters such as tissue volumes, blood flows, and tissue-to-blood partition coefficients nih.govavma.org.

PBPK modeling has been extensively applied to this compound, particularly in swine, to understand its disposition and predict tissue residues. A PBPK model designed and validated for intravenous this compound administration in swine demonstrated high correlation coefficients (ranging from 0.86 to 0.99) across various edible tissues, including blood, muscle, adipose, liver, and kidney ncsu.eduavma.org. This model was further adapted to include an oral dosing route, enabling the prediction of this compound residue times in edible tissues using probabilistic modeling techniques, such as Monte Carlo analysis nih.govasm.org. For instance, a Monte Carlo analysis predicted a withdrawal time of 21 days for this compound residues in swine kidneys to fall below tolerance limits, compared to the existing U.S. Food and Drug Administration (FDA) label withdrawal time of 15 days nih.gov.

PBPK models have also been instrumental in investigating potential drug-drug interactions involving this compound. A model developed for this compound in swine accounted for linear plasma protein binding and competitive inhibition of plasma protein binding by flunixin (B1672893) meglumine (B1676163) ncsu.eduresearchgate.net. This model accurately predicted both free and total this compound concentrations, both alone and in the presence of flunixin meglumine, confirming the utility of PBPK in understanding altered drug disposition due to protein binding interactions ncsu.eduresearchgate.netnih.gov.

Detailed pharmacokinetic parameters for this compound in pigs, derived from various studies, provide foundational data for PBPK model development and validation. These parameters describe the drug's absorption, distribution, metabolism, and excretion.

Table 2: Key Pharmacokinetic Parameters of this compound in Pigs

| Parameter | Value (Intravenous Administration) | Value (Oral Administration) | Source |

| Plasma Model Description | Two-compartment | One-compartment | koreascience.krmedchemexpress.comavma.org |

| Distribution Half-life () | 0.23 ± 0.16 h medchemexpress.com, 0.46 h avma.org | N/A | medchemexpress.comavma.org |

| Elimination Half-life () | 9.8 ± 0.6 h medchemexpress.com, 11.8-16.8 h koreascience.kr, 16.9 h avma.org | 2.8-7.5 h | koreascience.krmedchemexpress.comavma.org |

| Volume of Distribution () | 0.77 ± 0.06 L/kg medchemexpress.com, 0.48-0.57 L/kg koreascience.kr | N/A | koreascience.krmedchemexpress.com |

| Clearance (CL) | 0.054 ± 0.001 L/kg/h | N/A | medchemexpress.com |

| Systemic Bioavailability (F) | N/A | 49.1% koreascience.kr, 85.8 ± 5.3% avma.org | koreascience.kravma.org |

| Plasma Protein Binding | 55.2% (at 2.5 µg/ml), 71.5% (at 5 µg/kg and 10 µg/ml) | N/A | koreascience.kr |

PBPK models also allow for the simulation of drug exposure in control animals within commercial production units, helping to estimate the magnitude of contamination exposure, which is crucial for public health concerns related to drug residues in the food supply researchgate.netnih.gov. The ability of PBPK models to predict tissue concentrations and residue depletion over time makes them valuable tools for ensuring food safety and optimizing drug use in livestock ncsu.edunih.govavma.orgavma.org.

Environmental Occurrence, Fate, and Ecotoxicology

Environmental Presence and Distribution

Sulfamethazine has been widely detected across various environmental matrices, indicating its pervasive presence in aquatic and terrestrial ecosystems.

Detection in Surface Water, Groundwater, and Sediments

This compound has been frequently detected in surface waters, groundwater, and sediments globally. In a survey by the U.S. Geological Survey, this compound was detected in 48% of 139 stream waters tested across 30 states. researchgate.net Concentrations in surface waters typically range from nanograms per liter (ng/L) to micrograms per liter (μg/L). For instance, studies in the Yitong River, China, reported this compound concentrations in surface water ranging from 11 to 161 ng/L. mdpi.com Higher concentrations have been observed in specific locations, such as up to 6 μg/L in the Llobregat River in Spain and up to 12 μg/L in a Croatian river receiving industrial wastewater. nih.gov Urban surface waters have also shown detections, with concentrations reaching up to 82.5 ng/L in some urban samples. unl.edu In German surface waters, this compound was detected at concentrations below 20 ng/L, particularly under post-flood sampling conditions. unl.edu

In groundwater, this compound has been detected in 46.7% of samples, with concentrations reaching up to 49 ng/g. unl.edu

The following table summarizes reported detection ranges of this compound in various environmental compartments:

| Environmental Compartment | Concentration Range | Location/Context | Reference |

| Surface Water | 11–161 ng/L | Yitong River, China | mdpi.com |

| Surface Water | Up to 6 μg/L | Llobregat River, Spain | nih.gov |

| Surface Water | Up to 12 μg/L | Croatian River (industrial wastewater) | nih.gov |

| Surface Water | Up to 82.5 ng/L | Urban samples | unl.edu |

| Surface Water | < 20 ng/L | German surface water (post-flood) | unl.edu |

| Groundwater | Up to 49 ng/g | Groundwater samples | unl.edu |

| Sediments | ND–85.7 ng/g | Yitong River, China | mdpi.com |

| Sediments | ~4.5 μg/kg dw (mean max) | Stream sediments | nih.gov |

| Sediments | Up to tens of μg/kg | Stream and river sediments | researchgate.netnih.gov |

Sources of Environmental Contamination

The primary sources of environmental contamination by this compound are diverse, largely stemming from its widespread use in veterinary medicine and subsequent release into the environment. Agricultural runoff is a significant contributor, with this compound being transported from manured fields and livestock manure into surface water bodies. researchgate.netacs.orgiastate.edu Livestock manure itself contains considerable concentrations of antibiotic compounds, including this compound, often ranging from 0.1 to 10 mg/kg. iastate.edu Leakage from swine manure lagoons is also a prominent source of environmental antibiotics. iastate.edu

Wastewater treatment plant (WWTP) effluents, particularly urban domestic and hospital effluents, represent another major pathway for this compound entry into aquatic systems. Pharmaceuticals, including this compound, are excreted by humans as both metabolized and unmetabolized drugs, and unused medicines can also be disposed of into sewage systems. acs.org Sulfonamide antibiotics have been detected in municipal WWTP effluents at concentrations ranging from 70 to 227 ng/L. mdpi.com Animal excretion of pharmaceuticals also contributes significantly, and environmental loading from animal husbandry can be particularly problematic as animal waste is often untreated. acs.org Aquaculture wastewater also serves as a point of entry for antibiotics into the environment. mdpi.comnih.gov

Environmental Fate Processes

Once released into the environment, this compound undergoes various fate processes that govern its distribution, persistence, and transformation.

Sorption and Sediment Binding of this compound Residues

Sorption to sediment is a crucial process influencing the fate and distribution of this compound in aquatic environments. Studies have shown that this compound dissipates exponentially from the water column, with a significant portion of the loss occurring via movement into the sediment phase. researchgate.netacs.orgnih.gov Extractable this compound in sediment can account for 1.9% to 6.1% of the applied antibiotic within 14 days, subsequently declining. researchgate.netacs.orgnih.gov A substantial amount of this compound is transformed into non-extractable sediment-bound residue, accounting for 40% to 60% of the applied radioactivity. researchgate.netacs.orgnih.gov This indicates that sediment acts as a sink for this compound and its related residues. researchgate.netacs.orgnih.gov

Sorption coefficients (Kd values) for this compound vary depending on soil and sediment properties. Reported Kd values range from 0.27-0.77 L/kg in sandy loam soils and 0.23-1.22 L/kg across various soil types. d-nb.info In peat soils, Kd values for this compound have been reported between 11.23 and 107.3 mL/g. researchgate.net

Factors influencing this compound sorption include pH, organic carbon content, and ionic strength. d-nb.inforesearchgate.netmdpi.com Generally, the sorption coefficient (Kd) decreases with an increase in pH. d-nb.info this compound is an amphoteric compound with pKa values of 2.28 and 7.42, meaning its net charge changes with pH, influencing its interaction with sorbent materials. mdpi.com The primary sorption mechanism for this compound is often attributed to cation exchange between the positively charged sorbate (B1223678) and the functional groups of humic acids in the solid phase. mdpi.com

Photodegradation in Aquatic Environments

Photodegradation is an important abiotic elimination process for this compound in aquatic environments, particularly in sunlit surface waters. nih.govrsc.org

This compound undergoes photodegradation under various light conditions. In pond water, this compound has a half-life of 2.7 days. When added to water with swine manure diluted to simulate runoff, the half-life increases slightly to 4.2 days. researchgate.netacs.orgnih.gov Under simulated sunlight irradiation, this compound showed 52% degradation over 24 hours. nih.gov

Kinetic studies using UV irradiation have determined photon fluence-based reaction rate constants for this compound degradation. For UV alone, the rate constant was 0.07 × 10^3 m^2 einstein^-1, while for VUV/UV processes, it was significantly higher at 4.11 × 10^3 m^2 einstein^-1. Corresponding quantum yields were 0.019 and 0.369, respectively. nih.gov Hydroxyl radicals (HO•) play a significant role in indirect photolysis, with a second-order reaction rate constant between HO• and this compound determined to be 8.9 × 10^9 M^-1 s^-1. nih.gov The pH of the aquatic medium also influences the photodegradation kinetics, affecting this compound's speciation and light absorption. mdpi.comnih.govacs.org

The photodegradation of this compound leads to the formation of various photoproducts through several pathways. Two major formation pathways identified are the cleavage of the sulfonamide bond and SO2 extrusion. mdpi.comnih.govnih.govrsc.org

Specific photoproducts identified include:

Tautomers of this compound nih.gov

Desulfonated products of this compound nih.gov

SMN-1 (m/z 124): Formed from the broken carbon-nitrogen bond via intermediate photolysis. rsc.org

SMN-2 (m/z 215): Resulting from SO2 removal. rsc.org

SMN-3 (m/z 295): Produced by the hydroxylation of the benzene (B151609) ring or the dimethyl pyrimidine (B1678525) group of this compound. rsc.org

Sulfanilic acid: A common photoproduct observed for sulfa drugs. acs.org

Other photoproducts result from the cleavage of the sulfonamide bond and hydroxylation of both the aromatic ring and pyrimidine moiety. mdpi.com

The following table summarizes kinetic data and identified photoproducts:

| Parameter/Product Type | Value/Description | Context | Reference |

| Kinetics | |||

| Half-life | 2.7 days | Pond water | researchgate.netacs.orgnih.gov |

| Half-life | 4.2 days | Pond water + swine manure runoff simulation | researchgate.netacs.orgnih.gov |

| Degradation | 52% in 24 hours | Simulated sunlight irradiation | nih.gov |

| Photon fluence-based rate constant (UV alone) | 0.07 × 10^3 m^2 einstein^-1 | Pure water, UV radiation | nih.gov |

| Photon fluence-based rate constant (VUV/UV) | 4.11 × 10^3 m^2 einstein^-1 | Pure water, VUV/UV radiation | nih.gov |

| Quantum yield (UV alone) | 0.019 | Pure water, UV radiation | nih.gov |

| Quantum yield (VUV/UV) | 0.369 | Pure water, VUV/UV radiation | nih.gov |

| HO• reaction rate constant | 8.9 × 10^9 M^-1 s^-1 | VUV/UV irradiation | nih.gov |

| Photoproducts | |||

| Major Pathways | Cleavage of sulfonamide bond, SO2 extrusion | General | mdpi.comnih.govnih.govrsc.org |

| Identified Products | Tautomers of this compound | General | nih.gov |

| Desulfonated products of this compound | General | nih.gov | |

| SMN-1 (m/z 124) | From broken C-N bond | rsc.org | |

| SMN-2 (m/z 215) | From SO2 removal | rsc.org | |

| SMN-3 (m/z 295) | From hydroxylation of benzene ring/pyrimidine group | rsc.org | |

| Sulfanilic acid | Common product for sulfa drugs | acs.org |

Influence of Water Constituents on Photolysis

Photolysis is a significant abiotic process contributing to the degradation of this compound in aquatic environments nih.govpublish.csiro.au. The efficiency and pathways of SMZ photodegradation are influenced by various water constituents. Studies have shown that the presence of dissolved organic matter (DOM), nitrate (B79036) (NO₃⁻), bicarbonate (HCO₃⁻), and metal ions like copper (Cu²⁺) can significantly impact SMZ photolysis rsc.org.

Dissolved organic matter (DOM) can have complex effects. Triplet-excited DOM (³DOM) has been identified as a factor that can enhance the photodegradation of this compound rsc.org. However, interactions between DOM molecules can also lead to an inhibitory effect by quenching the ³DOM-mediated oxidation intermediates of this compound rsc.org. Humic acids, a component of DOM, have been observed to increase the photodegradation of this compound mdpi.com. The effect of humic acids can also depend on their concentration; at low concentrations, they may promote photosensitivity, while at high concentrations, they can hinder photodegradation by increasing turbidity mdpi.com.

Bicarbonate (HCO₃⁻) has been shown to enhance SMZ photodegradation. This occurs because bicarbonate can be oxidized by triplet-excited this compound, producing carbonate radicals (CO₃•⁻), which are highly reactive with this compound rsc.org. Conversely, other ions like nitrate (NO₃⁻) can inhibit the photolysis of this compound, while chloride (Cl⁻) typically has no significant effect researchgate.net. The pH of the water also plays a crucial role, with photodegradation generally increasing with rising pH, as observed for other sulfonamides mdpi.commdpi.com.

Biodegradation in Environmental Matrices

Microbial degradation is a crucial pathway for the removal of this compound from contaminated environments, though its efficiency can vary significantly depending on environmental conditions and microbial communities mdpi.comfrontiersin.orgnih.gov.

Role of Microbial Communities (e.g., activated sludge, soil bacteria)

This compound is not readily biodegradable, and its degradation often requires adapted microbial communities nih.govnih.govoup.com. However, once adapted, these communities can effectively degrade the compound oup.com.

Activated Sludge: Activated sludge, commonly found in wastewater treatment plants, has been a significant source for isolating SMZ-degrading bacteria mdpi.com. Studies have shown that acclimated activated sludge can achieve nearly 100% degradation of 50 mg/L SMZ within 2 days under optimized conditions mdpi.com. Specific strains isolated from activated sludge, such as Bacillus cereus J2, have demonstrated exceptional degradation capabilities, completely degrading 50 mg/L SMZ within 36 hours at 30 °C and pH 8 mdpi.com. Other bacterial genera identified in activated sludge that contribute to sulfonamide degradation include Proteobacteria and Chloroflexi frontiersin.orgnih.gov. Candidatus Promineofilum, belonging to Chloroflexi, has been strongly correlated with SMZ degradation and the presence of sulfonamide resistance genes (sul1 and sul2) frontiersin.org.

Soil Bacteria: In soil, this compound can negatively impact the activity of soil microflora, such as phosphatase activity and respiration frontiersin.org. However, antibiotic-resistant bacteria capable of using antibiotics as nutrient sources have been isolated from soils repeatedly exposed to relatively high concentrations of antibiotics frontiersin.org. While some studies suggest that soil microbial communities may not initially possess bacteria carrying specific degradation genes like sadA, these genes can appear after high and long-term exposure to sulfonamides frontiersin.org.

The efficiency of microbial degradation is influenced by factors such as temperature, pH, and initial SMZ concentration. For instance, Bacillus cereus J2 showed optimal degradation at 30 °C and pH 6.0-8.0, with significantly reduced degradation at pH 4.0 and 10.0 mdpi.com. Higher initial SMZ concentrations can inhibit bacterial activity, leading to lower degradation rates mdpi.com.

| Microbial Community/Strain | Environmental Matrix | Degradation Efficiency/Rate | Conditions | Reference |

|---|---|---|---|---|

| Activated Sludge (acclimated) | Wastewater | ~100% within 2 days (50 mg/L SMZ) | 30 °C | mdpi.com |

| Bacillus cereus J2 | Activated Sludge isolate | 100% within 36 hours (50 mg/L SMZ) | 30 °C, pH 8 | mdpi.com |

| Achromobacter mucicolens JD417 | N/A | 48% (50 mg/L SMZ) | Optimal conditions | mdpi.com |

| Geobacillus sp. S-07 | N/A | Degrades SMZ | 70 °C | mdpi.com |

| Microbacterium sp. C448 | Agricultural Soil | Able to use SMZ as nutritive source | N/A | frontiersin.org |

Identification of Biodegradation Pathways and Metabolic Products

Microbial degradation of this compound typically involves several pathways, leading to the formation of various intermediate metabolic products. For example, Bacillus cereus J2 has been shown to produce seven intermediate degradation products, suggesting three potential degradation pathways for SMZ mdpi.com.

One reported pathway for this compound degradation by Bacillus cereus H38 involves the cleavage of the S-N bond, leading to the removal of SO₂ and the formation of N-(4,6-dimethylpyrimidin-2-yl)-1,4-diphenylamine. This is followed by the cleavage of the C-N bond to yield 2-amino-4,6-dimethylpyrimidine (B23340) and aniline (B41778) frontiersin.org. Another pathway proceeds via the cleavage of the N⁴ amine bond, forming N-(3,5-dimethylpyrimidin-2-yl)-benzenesulfonamide, which is subsequently converted to 2-amino-4,6-dimethylpyrimidine and phenyl sulphoxide upon S-N bond cleavage frontiersin.org. These intermediates can then be funneled into microbial metabolism and biosynthetic pathways frontiersin.org.

Hydrolysis Resistance of this compound and its Metabolites

This compound and its metabolites generally exhibit resistance to hydrolysis under typical environmental conditions (pH 5 to 9) nih.govnih.govnih.govresearchgate.net. This stability is attributed to the lack of functional groups that readily hydrolyze in these conditions nih.gov. Hydrolytic experiments conducted at environmentally relevant pH values confirm their resistance, indicating that hydrolysis is not a significant short-term degradation mechanism for SMZ in aqueous media nih.govnih.govresearchgate.net. Some studies suggest that while some sulfonamides might be susceptible to hydrolytic cleavage under specific conditions (e.g., low pH, high temperature, or in the presence of catalysts like ceria), this compound is considered more recalcitrant to such transformations acs.org.

Bioaccumulation and Bioconcentration in Aquatic Organisms

The presence of this compound in aquatic environments raises concerns about its potential for bioaccumulation and bioconcentration in aquatic organisms, which could lead to its transfer through the food chain mdpi.comnih.gov.

Bioconcentration Factors (BCFs) and Influencing Factors

Bioconcentration Factor (BCF) is a key metric representing the ratio of the chemical concentration in an organism to its concentration in the surrounding water at steady-state, reflecting the degree of enrichment of a drug in aquatic organisms nih.gov. For this compound, studies on fish, such as sturgeon (Acipenser schrenkii), have reported relatively low BCF values core.ac.uknih.gov.

| Organism | Exposure Concentration (mg/L) | Bioconcentration Factor (BCF) in Muscle | Elimination Half-time (t½) | Reference |

|---|---|---|---|---|

| Sturgeon (Acipenser schrenkii) | 0.10 | 1.19 | 23.52 h | core.ac.uknih.gov |

| Sturgeon (Acipenser schrenkii) | 1.00 | 0.61 | 19.44 h | core.ac.uknih.gov |

| Zebrafish | N/A | 1.11 (maximum BCF) | N/A | nih.gov |